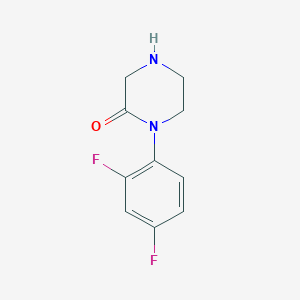
1-(2,4-Difluoro-phenyl)-piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluoro-phenyl)-piperazin-2-one is a fluorinated organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-phenyl)-piperazin-2-one typically involves the reaction of 2,4-difluoroaniline with ethylene oxide to form the corresponding 2,4-difluorophenyl ethanolamine. This intermediate is then cyclized with phosgene or a similar reagent to yield the desired piperazin-2-one structure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Difluoro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluoro-phenyl)-piperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluoro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone
- 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone
- 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl-propenone
Comparison: 1-(2,4-Difluoro-phenyl)-piperazin-2-one is unique due to its piperazine ring structure, which imparts distinct chemical and biological properties compared to other fluorinated compounds. The presence of the piperazine ring enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H10F2N2O |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10F2N2O/c11-7-1-2-9(8(12)5-7)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2 |
InChI-Schlüssel |
ASNDDIMHUDPOHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)CN1)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide](/img/structure/B13474458.png)
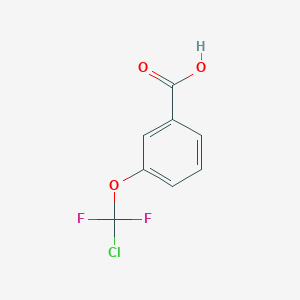


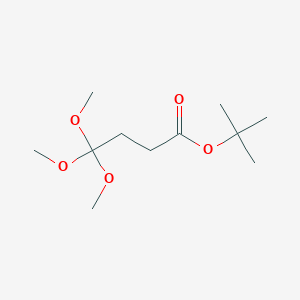
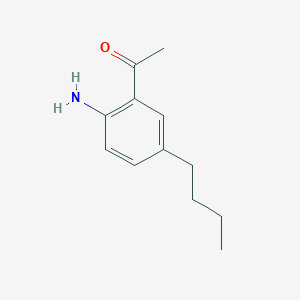

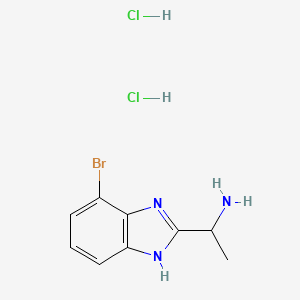
![4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)
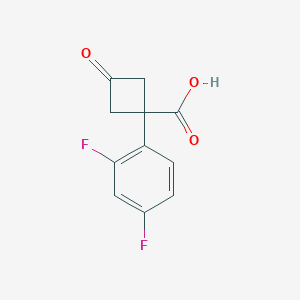
![N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B13474498.png)

![Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B13474509.png)
